Hexylhibo
Overview
Description
It is a potent antagonist of group I metabotropic glutamate receptors, specifically targeting mGlu1a and mGlu5a receptors . This compound has been extensively studied for its effects on synaptic transmission and neuronal excitability.
Preparation Methods
HexylHIBO can be synthesized through a multi-step process involving the following key steps:
Formation of Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring, which is achieved by reacting a suitable precursor with hydroxylamine.
Introduction of Hexyl Group: The hexyl group is introduced through an alkylation reaction, typically using hexyl bromide.
Amino Acid Formation: The final step involves the formation of the amino acid moiety, which is achieved through a series of reactions including amination and carboxylation.
Chemical Reactions Analysis
HexylHIBO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated and substituted derivatives of this compound.
Scientific Research Applications
HexylHIBO has several scientific research applications:
Neuroscience: It is used to study the role of metabotropic glutamate receptors in synaptic transmission and plasticity.
Pharmacology: this compound is employed in the development of drugs targeting neurological disorders such as epilepsy and neurodegenerative diseases.
Biochemistry: The compound is used to investigate the biochemical pathways involving glutamate receptors and their modulation.
Mechanism of Action
HexylHIBO exerts its effects by antagonizing group I metabotropic glutamate receptors (mGlu1a and mGlu5a). By binding to these receptors, this compound inhibits their activation, leading to a decrease in excitatory postsynaptic currents (sEPSCs) in neurons . This modulation of glutamate receptor activity affects neuronal excitability and synaptic plasticity, making this compound a valuable tool in neuroscience research.
Comparison with Similar Compounds
HexylHIBO is unique in its specific antagonistic action on mGlu1a and mGlu5a receptors. Similar compounds include:
(S)-HexylHIBO: An enantiomer of this compound with similar receptor antagonistic properties.
LY3020371: A selective antagonist of mGlu2/3 receptors, used in similar research contexts.
Decanoic Acid: Acts as a non-competitive antagonist of AMPA receptors, another class of glutamate receptors.
This compound stands out due to its specificity for group I metabotropic glutamate receptors and its potent inhibitory effects on synaptic transmission.
Biological Activity
Hexylhibo, also known as hexyl-homoibotenic acid, is a compound primarily recognized for its role as a group I metabotropic glutamate receptor antagonist . This article delves into the biological activity of this compound, encompassing its pharmacological effects, experimental findings, and potential therapeutic applications.
- Chemical Name : Hexyl-homoibotenic acid
- CAS Number : 334887-43-3
- Molecular Structure : The structure of this compound includes a hexyl group attached to a homoibotenic acid framework, which contributes to its receptor-binding properties.
This compound acts primarily on the metabotropic glutamate receptors (mGluRs), specifically targeting the mGlu1a and mGlu5a subtypes. The binding affinity (Ki values) for these receptors is approximately:
This antagonistic action suggests that this compound can modulate synaptic transmission and plasticity, potentially influencing various neurophysiological processes.
Neuropharmacological Studies
Research has demonstrated that this compound can significantly impact neurobehavioral responses. In a study involving rats, this compound was administered to assess its effect on the hypothalamic-pituitary-adrenal (HPA) axis response to stress. The findings indicated that:
- ACTH Response : this compound treatment elevated the area under the curve (AUC) for adrenocorticotropic hormone (ACTH) secretion during stress, suggesting enhanced stress reactivity .
- Corticosterone Levels : No significant change in corticosterone levels was observed with this compound treatment alone, indicating a selective modulation of the ACTH response without affecting glucocorticoid secretion .
Comparative Studies
This compound's effects have been compared with other compounds such as dexamethasone, revealing that while dexamethasone inhibits the ACTH response to stress, co-treatment with this compound reverses this inhibition. This suggests that this compound may counteract the dampening effects of glucocorticoids on stress responses .
Table 1: Summary of Key Studies Involving this compound
Potential Therapeutic Applications
Given its biological activity, this compound holds potential therapeutic implications in treating conditions associated with dysregulated glutamate signaling. These may include:
- Neuropsychiatric Disorders : Due to its modulation of stress responses and synaptic plasticity, this compound could be explored for conditions such as anxiety disorders and depression.
- Cognitive Decline : Its effects on synaptic function may also position this compound as a candidate for research into cognitive impairments associated with aging or neurodegenerative diseases.
Properties
IUPAC Name |
2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398387 | |
Record name | HEXYLHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334887-43-3 | |
Record name | HEXYLHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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